Product packaging for Ioxaglic Acid(Cat. No.:CAS No. 59017-64-0)

Ioxaglic Acid

Cat. No.: B129909
CAS No.: 59017-64-0
M. Wt: 1268.9 g/mol
InChI Key: TYYBFXNZMFNZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Iodinated Contrast Media Development

The history of contrast media is intrinsically linked to the advancement of radiological imaging itself. jcpres.com Following the discovery of X-rays, early experiments in the late 19th and early 20th centuries utilized simple substances like bismuth and barium salts to visualize the digestive tract. jcpres.comresearchgate.net A significant leap forward occurred with the development of iodine-based contrast agents, which offered improved image quality and lower toxicity. researchgate.net

The journey of water-soluble iodinated contrast agents began in the 1920s and 1930s. nih.gov A pivotal moment came in 1953 with the introduction of diatrizoate, a water-soluble triiodinated compound derived from triiodobenzoic acid. jcpres.com This and similar compounds, such as iothalamate and ioxitalamate, became widely used but were characterized by their high osmolality, leading to a group classification of "high osmolar contrast media" (HOCM). jcpres.com The discomfort and adverse effects associated with these early agents, largely attributed to their high osmolality, spurred further research. jcpres.comcar.ca This led to a significant breakthrough in the late 1970s with the development of low osmolality products, marking a new era in cardiovascular and urological imaging. jcpres.com

Classification of Ioxaglic Acid within Contemporary Contrast Media Categories

This compound, often recognized by its trade name Hexabrix, occupies a unique position in the classification of contrast media. nih.govwikipedia.org It is classified as an ionic, low-osmolality contrast medium (LOCM) . drugbank.comnih.gov

Specifically, this compound is an ionic dimer. beilupharma.com This structure was an innovative attempt to lower osmolality while retaining an ionic nature. By linking two tri-iodinated benzene (B151609) ring structures, the number of iodine atoms per osmotically active particle in solution is effectively increased. radiologykey.com While a typical high-osmolality ionic monomer has a ratio of 3 iodine atoms to 2 particles (a ratio of 1.5), this compound, being a dimer that dissociates into two particles, achieves a higher ratio of 6 iodine atoms to 2 particles (a ratio of 3.0). car.cadrugbank.com

This design results in an osmolality that is significantly lower than that of HOCMs, though not as low as the non-ionic agents. radiologykey.comebi.ac.uk For instance, at 37°C, this compound has an osmolality of approximately 600 mOsm/kg H2O, which is about twice that of plasma but considerably less than the older ionic monomers. beilupharma.comwikipedia.org

Therefore, this compound is categorized as a water-soluble, nephrotropic, low-osmolar X-ray contrast medium. nih.gov It is a benzenedicarboxamide compound and a member of the benzoic acids. nih.govebi.ac.uk

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid nih.gov
Molecular Formula C24H21I6N5O8 nih.gov
Molecular Weight 1268.88 g/mol fda.gov
CAS Number 59017-64-0 nih.gov
Appearance White or almost white, hygroscopic powder chemicalbook.com
Solubility Very slightly soluble in water, slightly soluble in ethanol (B145695) (96 per cent), very slightly soluble in methylene (B1212753) chloride. It dissolves in dilute solutions of alkali hydroxides. chemicalbook.com
Melting Point >254°C nih.gov

Classification of Iodinated Contrast Media

CategoryTypeExampleKey CharacteristicOsmolality vs. Blood
High-Osmolality Contrast Media (HOCM) Ionic MonomerDiatrizoateDissociates into 2 particles~5-8 times higher
Low-Osmolality Contrast Media (LOCM) Ionic DimerThis compound Dimeric structure, dissociates into 2 particles~2 times higher
Low-Osmolality Contrast Media (LOCM) Non-ionic MonomerIohexol (B1672079)Does not dissociate~2 times higher
Iso-Osmolality Contrast Media (IOCM) Non-ionic DimerIodixanol (B1672021)Does not dissociate, larger moleculeEqual

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21I6N5O8 B129909 Ioxaglic Acid CAS No. 59017-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYBFXNZMFNZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21I6N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67992-58-9 (mono-hydrochloride salt)
Record name Ioxaglic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023166
Record name Ioxaglic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1268.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble
Record name Ioxaglic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59017-64-0
Record name Ioxaglic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59017-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxaglic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxaglic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ioxaglic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ioxaglic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOXAGLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40X7EI2AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ioxaglate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8077
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>254°C
Record name Ioxaglic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Pharmacological Profile of Ioxaglic Acid

Mechanistic Investigations of X-ray Attenuation

The primary function of ioxaglic acid as a contrast agent is its ability to attenuate X-rays, thereby enhancing the visibility of internal body structures during radiographic procedures. nih.govdrugbank.com This property is fundamentally linked to its chemical structure and behavior in the body.

Role of Iodine Atoms in Radiographic Opacity

The radiographic opacity of this compound is directly attributable to the presence of multiple iodine atoms within its molecular structure. drugbank.comwikipedia.org As a tri-iodinated benzoate (B1203000) derivative, it contains six iodine atoms per molecule. drugbank.comfda.gov The high atomic number of iodine makes it an effective absorber of X-rays. isic.ir When X-rays pass through the body, they are attenuated to a greater extent by the iodine atoms in this compound compared to the surrounding soft tissues. drugbank.com This differential absorption creates the contrast seen on an X-ray image, allowing for clear delineation of blood vessels and other anatomical features. nih.govdrugbank.com

The covalent bonding of iodine atoms to a stable benzene (B151609) ring structure serves two important purposes. Firstly, it positions three large atoms in close proximity, which increases the effective molecular size and enhances the attenuation of longer-wavelength X-rays. Secondly, this stable bond minimizes the risk of toxic effects that could arise from free iodide molecules in the body. drugbank.compharmacompass.com

Functional Implications of Low Osmolality

This compound is classified as a low-osmolality contrast agent. nih.govdrugbank.com Osmolality refers to the concentration of solute particles in a solution. In the context of contrast media, lower osmolality is generally associated with a better side effect profile. drugbank.comwikipedia.org this compound, while being ionic, is a dimer, meaning it consists of two joined tri-iodinated benzene rings. isic.irradiologykey.com When it dissociates in solution, it yields two osmotically active particles for every six iodine atoms. fda.govisic.ir This ratio results in a lower osmolality compared to older, high-osmolality ionic monomeric agents which produce two particles for every three iodine atoms. isic.irslideshare.net

The lower osmolality of this compound solutions, approximately 600 mOsm/kg of water, reduces the fluid shifts and hemodynamic effects that can be caused by hyperosmolar solutions. wikipedia.orgfda.gov This characteristic is a significant functional advantage, contributing to its clinical utility. nih.govdrugbank.com

Pharmacokinetic Characterization

The pharmacokinetics of this compound describe its movement into, through, and out of the body. Understanding these dynamics is crucial for its effective and safe use in diagnostic imaging.

Systemic Distribution Dynamics: Two-Compartment Model Analysis

Following intravascular administration, the pharmacokinetics of this compound are well-described by a two-compartment model. nih.govdrugbank.comnih.gov This model consists of a rapid alpha phase, representing the distribution of the drug from the central compartment (bloodstream) to the peripheral compartment (extracellular fluid), and a slower beta phase, representing the elimination of the drug from the body. nih.govfda.gov

In individuals with normal renal function, the distribution half-life (alpha phase) is approximately 12 minutes. fda.gov The elimination half-life (beta phase) is about 92 minutes. wikipedia.orgfda.gov Peak plasma concentrations are reached quickly, typically within two minutes of intravenous injection. nih.govdrugbank.com The primary route of elimination is through the kidneys, with the drug being excreted unchanged in the urine. nih.govdrugbank.com In cases of severe renal impairment, excretion via the gallbladder and small intestine increases significantly. nih.govdrugbank.com

Pharmacokinetic Parameters of this compound in Healthy Volunteers
ParameterValueReference
Time to Peak Plasma Concentration2 (1-3) minutes drugbank.com, nih.gov
Peak Plasma Concentration2.1 (1.8-2.8) mg/mL drugbank.com, nih.gov
Distribution Half-Life (Alpha Phase)12 (4-17) minutes fda.gov
Elimination Half-Life (Beta Phase)92 (61-140) minutes wikipedia.org, fda.gov
Urinary Recovery at 2 hours~50% drugbank.com
Urinary Recovery at 24 hours~90% drugbank.com, drugfuture.com

Plasma Protein Binding Characteristics

This compound exhibits weak binding to plasma proteins. drugbank.comdrugfuture.com One source indicates a plasma protein binding of 14%, which is noted as being unusually high for a water-soluble iodinated contrast agent. wikipedia.org Another source describes the binding as very weak. drugbank.com This characteristic, along with its rapid renal clearance, contributes to its pharmacokinetic profile. drugbank.com

Biotransformation Profile

This compound is characterized by its high metabolic stability. nih.gov Following intravascular administration, it is not subject to biotransformation or deiodination in the body. hres.ca Studies have consistently shown that this compound is excreted from the body in its original, unchanged form. drugbank.comwikipedia.orgnih.govpharmacompass.com This lack of metabolism is a key feature of its pharmacokinetic profile, ensuring that its properties as a contrast agent remain consistent during its transit through the body. hres.ca The inert nature of this compound is a common characteristic among many iodinated contrast agents, which are designed for rapid excretion without metabolic alteration. researchgate.net

Elimination Pathways: Renal and Extra-renal Routes

The elimination of this compound from the body occurs primarily through the kidneys, with alternative pathways becoming significant in the presence of renal dysfunction. drugbank.comwikipedia.org The pharmacokinetics of its elimination are typically described by a two-compartment model, which includes a rapid initial distribution phase (alpha phase) and a slower elimination phase (beta phase). nih.govhres.ca In individuals with normal kidney function, the elimination half-life of this compound is approximately 92 minutes. wikipedia.orgpharmacompass.com

The principal mechanism for the renal excretion of this compound is glomerular filtration. drugbank.com After entering the renal circulation, the molecule is freely filtered by the glomeruli. drugbank.com Importantly, this compound does not undergo tubular reabsorption or tubular secretion. drugbank.com This means that once filtered, it remains within the renal tubules and is subsequently excreted in the urine. nih.govhres.ca In healthy individuals, a significant portion of the administered dose is recovered in the urine within a few hours. For instance, approximately 50% of an intravenous dose can be recovered in the urine at two hours, with about 90% recovered within 24 hours. nih.govhres.ca

In individuals with normal renal function, the involvement of extra-renal pathways in the elimination of this compound is minimal. However, in the presence of severe renal impairment, these alternative routes become crucial for its clearance from the body. drugbank.comwikipedia.org The primary compensatory elimination pathway is through the liver and into the biliary system, followed by excretion into the small intestine. drugbank.comnih.gov This results in a notable increase in the excretion of the contrast medium through the gallbladder and into the feces. drugbank.comnih.gov Other minor routes of elimination in cases of kidney failure can include secretion into saliva or sweat. wikipedia.org

Clinical Utility and Diagnostic Efficacy of Ioxaglic Acid in Advanced Imaging

Applications in Vascular System Visualization

Ioxaglic acid has proven to be a valuable tool in the detailed examination of the vascular system, offering clear delineation of blood vessels in various parts of the body.

Angiographic Procedures: Cerebral, Peripheral, and Coronary

This compound is indicated for use in cerebral, peripheral, and coronary angiography. hres.cafda.gov Its low osmolality is associated with fewer side effects compared to older, high-osmolality contrast agents. nih.govdrugbank.com

In cerebral angiography , this compound has been shown to be a safe and effective contrast agent. nih.gov A clinical study involving 60 patients demonstrated excellent radiographic film quality, comparable to conventional contrast agents, with only 4% of patients experiencing significant pain during injection. nih.gov While generally well-tolerated, the choice of contrast agent in cerebral angiography is critical, as some research suggests non-ionic compounds may offer fewer neurological complications in specific scenarios. scirp.orgscirp.org

For peripheral arteriography , studies have compared this compound with other contrast media. In a double-blind, cross-over trial with iohexol (B1672079) in 107 patients, ioxaglate was found to cause less injection pain and heat sensations. nih.gov Another study comparing ioxaglate to iopromide (B1672085) in 60 patients found that ioxaglate caused milder pain sensations. researchgate.net When compared with diatrizoate, ioxaglate was significantly better tolerated by patients during internal mammary artery angiography, with comparable radiographic quality. nih.gov A study comparing this compound (Hexabrix) with Renografin 60 in 51 patients undergoing peripheral arteriography found that Hexabrix caused significantly less pain while producing radiographs of comparable diagnostic quality. researchgate.net Furthermore, a phase III clinical trial involving 46 patients undergoing aortography or peripheral arteriography found no significant difference in the quality of visualization between iodixanol (B1672021) and ioxaglate. nih.gov

In the context of coronary angiography , this compound has been a standard against which newer agents are compared. A double-blind, randomized study of 110 patients comparing ioxaglate with the non-ionic, isotonic agent iodixanol found that both provided diagnostic quality angiograms in all patients, with optimal diagnostic information achieved in 92% of both groups. nih.gov However, another multicenter, prospective randomized double-blind trial in 856 high-risk patients undergoing percutaneous transluminal coronary angioplasty (PTCA) found that the nonionic dimer iodixanol was associated with a 45% reduction in in-hospital major adverse clinical events compared to ioxaglate. ahajournals.org Research has also explored the electrocardiographic changes during coronary angiography, noting that such changes can occur due to the contrast media. koreamed.org

Table 1: Comparative Data in Angiographic Procedures

ProcedureComparator Agent(s)Key Findings
Cerebral Angiography Conventional AgentsExcellent and comparable film quality. nih.gov
Peripheral Angiography IohexolIoxaglate caused less injection pain and heat sensations. nih.gov
IopromideIoxaglate caused milder pain sensations. researchgate.net
DiatrizoateIoxaglate was much better tolerated. nih.gov
Renografin 60Ioxaglate caused significantly less pain. researchgate.net
IodixanolNo significant difference in visualization quality. nih.gov
Coronary Angiography IodixanolComparable diagnostic efficacy. nih.gov
Iodixanol (in high-risk PTCA)Iodixanol was associated with a 45% reduction in in-hospital major adverse clinical events. ahajournals.org

Phlebographic Examinations

This compound is indicated for use in phlebography, also known as venography, for the visualization of the venous system. hres.cafda.govnih.govdrugbank.comncats.iowikipedia.org Clinical studies have demonstrated its efficacy and tolerability in this application.

In a comparative study involving 150 patients undergoing leg phlebography, iodixanol 270 mgI/ml and ioxaglate 320 mgI/ml yielded the same diagnostic information. nih.gov Another study comparing two concentrations of this compound (Hexabrix and Hexabrix-20) found that both were safe, well-tolerated, and produced diagnostic studies, with excellent image quality in the majority of cases. ajronline.org

A double-blind, randomized study compared ioxaglate with a conventional contrast medium, meglumine (B1676163) diatrizoate, in 48 patients undergoing bilateral ascending phlebography. The results showed that ioxaglate was better tolerated and provided equally good diagnostic information for the deep and ilio-caval systems. nih.gov

Table 2: Research Findings in Phlebography

Study TypeComparator AgentNumber of PatientsKey Efficacy Finding
Randomized, Double-BlindIodixanol150Ioxaglate yielded the same diagnostic information as iodixanol. nih.gov
ComparativeMeglumine Diatrizoate48Ioxaglate provided equally good diagnostic data for the deep and ilio-caval systems. nih.gov
ObservationalN/ANot specifiedBoth Hexabrix and Hexabrix-20 were found to be acceptable contrast media for ascending phlebography. ajronline.org

Applications in Visceral and Cavity Imaging

This compound's utility extends to the imaging of various organs and body cavities, providing essential diagnostic information.

Urography and Renal System Studies

This compound is used for excretory urography to visualize the urinary system. hres.cafda.govnih.govdrugbank.comwikipedia.orgpatsnap.com Following intravascular injection, it is rapidly transported to the kidneys and excreted unchanged in the urine, opacifying the urinary tract for radiographic evaluation. fda.govnih.govdrugbank.comncats.io Its low osmolality offers advantages, as low-osmolality contrast media are considered to have significant clinical benefits and are often the media of choice. researchgate.net While this compound is effective for urography, it is important to consider renal function, as acute renal failure has been reported in susceptible patients following the administration of iodinated contrast agents. hres.ca

Hysterosalpingography

Hysterosalpingography, a procedure to visualize the uterus and fallopian tubes, is another indicated use for this compound. hres.cafda.govnih.govdrugbank.comncats.iowikipedia.orgpatsnap.comajronline.org Direct injection of the contrast medium into the region allows for clear visualization of these structures. drugbank.comncats.io However, it is contraindicated for this procedure in women who are pregnant or have an acute inflammation in the pelvic region. wikipedia.org

Arthrographic Assessments

This compound is utilized in arthrography for the imaging of joints. hres.cafda.govnih.govdrugbank.comncats.iowikipedia.orgpatsnap.com It can be directly injected into the joint space to enhance visualization. drugbank.comncats.io In a prospective double-blind study comparing this compound (Hexabrix 320), iohexol, and metrizoate in 120 patients undergoing knee arthrography, Hexabrix demonstrated the best and most persistent diagnostic quality over serial radiographs. nih.gov Arthrography with agents like this compound can provide accurate information about the soft tissue components of joints, which is valuable in diagnosing functional abnormalities. nih.gov The method of equilibrium partitioning of an ionic contrast agent via microcomputed tomography (EPIC-µCT), which has used this compound, can quantify cartilage volume and quality with high precision. researchgate.net

Cholangiography and Pancreatography via Endoscopic Retrograde Cholangiopancreatography (ERCP)

This compound has been utilized as a contrast agent in Endoscopic Retrograde Cholangiopancreatography (ERCP), a procedure that combines endoscopy and fluoroscopy to diagnose and treat conditions of the biliary and pancreatic ducts. wikipedia.org Its performance in this application has been compared with other contrast media to assess both diagnostic quality and safety.

In a randomized, prospective, double-blind study involving 94 patients, the efficacy and safety of ioxaglate meglumine/sodium (Hexabrix 320) were compared with meglumine/sodium diatrizoate (Urografin 310) for ERCP. nih.gov The study found no discernible difference in the quality of the radiographs produced by the two contrast agents, as independently assessed by two radiologists. nih.gov

An experimental study in piglets compared three contrast media for transduodenal pancreatography: sodium meglumine diatrizoate, meglumine ioxaglate, and iohexol. nih.gov This research provided insights into the emptying of the contrast media from the pancreatic ducts and the resulting pancreatic irritation. The study observed that the emptying of diatrizoate from the ducts was significantly faster than that of ioxaglate and iohexol. nih.gov While hyperamylasemia was observed in a majority of the animals to a similar extent across all groups, histological examination revealed that the least acinar destruction occurred with diatrizoate, and the difference was statistically significant when compared to the ioxaglate group. nih.gov

Comparative Data of Ioxaglate and Diatrizoate in ERCP
ParameterIoxaglate Meglumine/Sodium (Hexabrix 320)Meglumine/Sodium Diatrizoate (Urografin 310)FindingSource
Number of Patients 4648- nih.gov
Radiograph Quality No difference notedNo difference notedThe quality of radiographs was comparable between the two contrast media. nih.gov

Computed Tomography (CT) Enhancement in Diverse Anatomical Regions

This compound serves as a valuable agent for contrast enhancement in Computed Tomography (CT) across a variety of anatomical regions, improving the delineation of lesions and normal tissue. drugbank.comresearchgate.net It is indicated for use in CT of the brain and body, including the liver, pancreas, kidneys, abdominal aorta, mediastinum, and retroperitoneal space. drugbank.com

The enhancement characteristics of this compound are dynamic. The greatest contrast enhancement is typically observed within 30 to 90 seconds following a bolus administration. drugbank.com This rapid enhancement is particularly beneficial in dynamic CT scanning, which involves a series of quick scans to capture the peak enhancement phase, thereby improving the diagnostic assessment of tumors and other lesions like abscesses. drugbank.com

In non-neural tissues, this compound rapidly diffuses from the vascular to the extravascular space. The resulting contrast enhancement is influenced by blood flow, the concentration of the contrast medium, and its extraction by the interstitial tissue. drugbank.com An experimental study comparing diatrizoate, iopamidol (B1672082), and ioxaglate for the contrast enhancement of hepatic tumors in rats found that the substitution of diatrizoate with iopamidol or ioxaglate did not significantly affect the contrast enhancement in dynamic CT performed within the first few minutes after administration. nih.gov However, in a later phase, iopamidol and ioxaglate were found to conceal hypodense hepatic tumors less than diatrizoate. nih.gov

For brain imaging, the contrast medium does not typically accumulate in normal brain tissue due to the blood-brain barrier. The increased X-ray absorption in the normal brain is primarily due to the contrast agent within the blood pool. drugbank.com

Advanced and Emerging Imaging Modalities Incorporating this compound

Beyond conventional applications, this compound is being explored and utilized in advanced and emerging imaging techniques, offering novel ways to assess tissue composition and pathology.

Optical Coherence Tomography (OCT) in Coronary Imaging

Optical Coherence Tomography (OCT) is a high-resolution imaging modality used to visualize the coronary arteries. icrjournal.com The clarity of OCT images can be influenced by the type of contrast medium used to displace blood from the imaging field. nih.gov

A study was conducted to compare the non-ionic, iso-osmolar contrast agent iodixanol with the ionic, low-osmolar ioxaglate for coronary OCT imaging in 20 patients. nih.gov A total of 2,184 cross-sections were analyzed. The results demonstrated that while both contrast agents provided similar measurements for mean lumen area, minimum lumen diameter, and maximum lumen diameter, the use of ioxaglate was associated with a smaller mean artifact area per cross-section. nih.gov In the analysis of stented segments, both contrast agents yielded similar rates of strut malapposition and coverage. nih.gov This suggests that ioxaglate can effectively be used in coronary OCT, potentially offering an advantage in terms of reduced image artifacts. nih.gov

Comparison of Iodixanol and Ioxaglate in Coronary OCT Imaging
ParameterIodixanolIoxaglatep-valueSource
Mean Lumen Area (mm²) 6.21 ± 2.836.27 ± 2.83Not specified nih.gov
Mean Minimum Lumen Diameter (mm) 2.47 ± 0.592.50 ± 0.58Not specified nih.gov
Mean Maximum Lumen Diameter (mm) 2.99 ± 0.713.01 ± 0.70Not specified nih.gov
Mean Artifact Area per Cross-Section (mm²) 0.099 ± 0.3250.068 ± 0.329<.001 nih.gov
Strut Malapposition Rate (%) 11.8213.90.10 nih.gov
Strut Coverage (%) 41.9240.33.35 nih.gov

Quantitative Assessment of Glycosaminoglycan (GAG) Content in Cartilage using Computed Tomography

A significant and innovative application of this compound is in the quantitative assessment of glycosaminoglycan (GAG) content in articular cartilage using contrast-enhanced CT (CECT). medchemexpress.comxcessbio.comnih.gov GAGs are crucial components of the cartilage extracellular matrix, and their depletion is an early sign of osteoarthritis. nih.govnih.gov this compound, being an anionic (negatively charged) contrast agent, is repelled by the negatively charged GAGs in healthy cartilage. nih.govplos.org Consequently, in areas of GAG depletion, there is increased uptake of this compound, leading to higher X-ray attenuation on CT images. nih.gov

Several studies have demonstrated the potential of this technique. An ex vivo study on porcine patellae showed that ioxaglate was taken up to a greater extent by GAG-depleted cartilage compared to normal cartilage. nih.gov Another study using bovine cartilage found that the concentration of ioxaglate was inversely related to the GAG content. nih.gov Specifically, as GAG concentration increased from the superficial to the deep layer of healthy cartilage, the concentration of iodine from ioxaglate decreased. nih.gov

Research has also shown a significant negative correlation between the concentration of ioxaglate in cartilage and the GAG content, suggesting that CECT with this compound can be used to diagnose proteoglycan depletion. nih.gov Furthermore, studies have explored enhancing the delivery of anionic contrast agents like ioxaglate by using cationic carriers to improve intra-tissue penetration and partitioning, which could allow for similar CT signals at much lower doses. nih.gov

Research Findings on this compound for GAG Assessment in Cartilage
Study FocusKey FindingConclusionSource
GAG Depletion and Ioxaglate Uptake GAG-depleted cartilage showed greater uptake of ioxaglate compared to normal cartilage.CECT with anionic contrast agents can reflect the GAG content within articular cartilage. nih.gov
Zonal GAG Distribution Contrast agent concentrations were inversely related to GAG content, with GAG concentration increasing and iodine concentration decreasing from superficial to deep cartilage layers.Photon-processing spectral CT with ioxaglate can quantify GAG content and distribution in healthy and osteoarthritic cartilage. nih.gov
Correlation with GAG Content A significant negative correlation was found between ioxaglate concentration and both superficial and full-thickness GAG content.CECT can be used to diagnose proteoglycan depletion in spontaneously degenerated articular cartilage. nih.gov
Cationic vs. Anionic Agents A cationic contrast agent showed a strong positive correlation with GAG content, while anionic ioxaglate showed a weak correlation due to electrostatic repulsion.Electrostatic attraction of cationic agents may provide more effective imaging of GAG components compared to the repulsion-based mechanism of anionic agents like ioxaglate. nih.gov
Clinical Applicability CT arthrography with ioxaglate correlated excellently with reference μCT values for sGAG content in human cadaveric knee joints.CT arthrography may be a clinically applicable tool to quantitatively measure the quality of articular cartilage. nih.gov

Safety Profile and Mechanistic Underpinnings of Adverse Reactions to Ioxaglic Acid

Contributing Factors to Adverse Reaction Incidence

Adverse reactions to iodinated contrast media like ioxaglic acid are often multifactorial. drugbank.compharmacompass.com The incidence and nature of these reactions are influenced by the agent's intrinsic properties, including its osmolality, ionicity, and direct effects on cells and tissues.

Role of Osmolality and Ionicity

The osmolality of a contrast agent, which is the concentration of particles in solution, is a significant factor in adverse events. drugbank.com High-osmolality contrast media (HOCM) have a higher incidence of adverse reactions (approximately 15%) compared to low-osmolality contrast media (LOCM) like this compound (approximately 3%). drugbank.comnih.gov this compound, while ionic, is a low-osmolality agent with an osmolality of 600 mOsm/kg, which is lower than HOCM but still higher than that of human plasma (approximately 290 mOsm/kg). wikipedia.orgmedscape.com This lower osmolality reduces the risk of certain adverse events. drugbank.compharmacompass.com

Ionic contrast media dissociate into charged particles (anions and cations) in solution, contributing to their osmolality and potential for adverse effects. pharmacompass.commedscape.com These ionic properties can disrupt the electrical charges associated with nervous system and cardiac activity. snmjournals.org Although this compound is an ionic dimer, its low osmolality mitigates some of the risks associated with older ionic monomers. drugbank.commedscape.com However, its ionic nature still plays a role in some reactions. For instance, ionic contrast media have been shown to inhibit blood coagulation in vitro more than nonionic agents. nih.govhres.ca

Comparison of Contrast Media Properties

PropertyHigh-Osmolality Contrast Media (HOCM)This compound (LOCM, Ionic)Non-Ionic Contrast Media
Osmolality (mOsm/kg)600-2100 medscape.com~600 wikipedia.org290-860 medscape.com
IonicityIonic medscape.comIonic drugbank.compharmacompass.comNon-ionic pharmacompass.commedscape.com
Adverse Reaction Rate~15% drugbank.comnih.gov~3% drugbank.comnih.govGenerally lower than ionic agents frontiersin.org

Direct Cellular and Tissue Bio-toxicity

One study comparing this compound to the nonionic agent iopamidol (B1672082) found that on a molar basis, ioxaglate produced more significant declines in tubule cation content and respiratory rate. tandfonline.com However, when compared based on iodine content, their nephrotoxic potential was similar. tandfonline.com Another study noted that this compound, along with diatrizoic acid, could evoke a significant release of lysosomal enzymes from macrophages at certain concentrations. hres.ca Furthermore, direct toxicity to the vascular endothelium is a recognized mechanism of adverse reactions to iodinated contrast agents. hpra.ie

Hypersensitivity and Immunological Responses

Hypersensitivity reactions to this compound can be immediate or delayed and involve complex immunological pathways. hpra.iecapes.gov.br These reactions range from mild skin manifestations to severe, life-threatening anaphylaxis. snmjournals.orgmdpi.com

Investigations into IgE-Mediated Mechanisms

Immediate hypersensitivity reactions are often associated with the release of inflammatory mediators from mast cells and basophils, which can be triggered by Immunoglobulin E (IgE) antibodies. frontiersin.org While many reactions to contrast media are considered "pseudo-allergic" or non-immune mediated, there is growing evidence for IgE involvement in a subset of cases. frontiersin.orgmdpi.com

Studies have detected specific IgE antibodies against ioxaglate in patients who have experienced severe reactions. rsna.org In one study, significantly higher levels of specific IgE against ioxaglate were found in patients with reactions compared to control subjects. rsna.org However, the presence of these antibodies does not always correlate with the clinical occurrence of an adverse reaction. researchgate.net Positive skin tests to this compound have also been reported in patients with both immediate and delayed hypersensitivity reactions, further supporting an allergic mechanism in some individuals. rsna.orgnih.gov

Complement Pathway Activation

The complement system, a crucial part of the innate immune system, can be activated by iodinated contrast media, including this compound. hres.cahpra.ie This activation can lead to the generation of anaphylatoxins, which can trigger inflammatory responses.

In vitro and in vivo studies have shown that this compound can activate both the classical and alternative complement pathways. hres.ca One study investigating five different contrast agents found that this compound was the most potent in activating the complement system. nih.gov Another study observed a significant decrease in proteins of both complement pathways shortly after injection of this compound. researchgate.net However, a different study that measured anaphylatoxins C3a and C4a found no significant differences in their levels in patients with severe reactions, suggesting the role of complement activation may vary. rsna.org An in vitro study also showed that ioxaglate did not significantly increase C3a release from vascular endothelial cells compared to some other contrast agents. nih.gov

Dynamics of Histamine (B1213489) and Tryptase Release

Histamine and tryptase are key mediators released from mast cells and basophils during allergic and anaphylactoid reactions. rsna.org Elevated levels of these mediators in the blood can indicate mast cell degranulation. mdpi.com

Several studies have investigated the release of histamine and tryptase following the administration of this compound. One multicenter study found that in patients with severe, immediate reactions to iodinated contrast material (the majority of which were ionic), plasma histamine and tryptase levels were significantly increased and correlated with the severity of the reaction. rsna.org Another study compared ioxaglate with a non-ionic agent, iomeprol, in patients with ischemic heart disease. It was observed that ioxaglate, but not iomeprol, provoked a release of histamine in arterial blood. nih.gov Interestingly, this study did not find a corresponding release of tryptase. nih.gov In vitro experiments have also shown that this compound can induce the release of histamine and tryptase from purified human lung and heart mast cells. ciaweb.org

Mediator Release in Response to this compound

MediatorFindingStudy Reference
HistamineIncreased levels correlated with reaction severity. rsna.org
HistamineReleased in arterial blood after ioxaglate injection in patients with ischemic heart disease. nih.gov
TryptaseIncreased levels correlated with reaction severity. rsna.org
TryptaseNot released in arterial blood after ioxaglate injection in one study. nih.gov
Histamine & TryptaseReleased from human lung and heart mast cells in vitro. ciaweb.org

Systemic and Organ-Specific Physiological Impacts

The administration of this compound, an ionic, low-osmolality contrast medium, can induce a range of physiological responses affecting various organ systems. These effects are primarily attributed to its physicochemical properties, including its osmolality, ionic nature, and iodine content. This section details the specific impacts on the renal, cardiovascular, neurological, and hemostatic systems, as well as on thyroid function.

Renal System Alterations and Mechanisms of Contrast-Induced Nephropathy

Contrast-induced nephropathy (CIN) is a significant concern following the administration of iodinated contrast media, defined as an impairment in renal function occurring within days of exposure. scirp.org The pathophysiology of CIN is multifactorial, involving direct toxic effects on renal tubular cells and significant alterations in renal hemodynamics. nih.gov

Mechanisms of Nephrotoxicity:

Renal Vasoconstriction and Medullary Ischemia: A key mechanism underlying CIN is the induction of renal vasoconstriction, which leads to reduced renal blood flow (RBF) and subsequent medullary hypoxia. hres.carxlist.com this compound has been shown to cause a decrease in RBF. hres.ca Studies on isolated descending vasa recta (DVR), the vessels supplying the renal medulla, demonstrated that ioxaglate caused significant vasoconstriction, reducing the luminal diameter to approximately 53% of the initial size. nih.gov This vasoconstriction is thought to be mediated by the release of vasoactive substances like endothelin and adenosine, and it exacerbates the mismatch between oxygen supply and demand in the renal medulla, a region that is already physiologically on the verge of hypoxia. rxlist.com

The osmolality of the contrast agent is a contributing factor, though this compound is a low-osmolality agent. google.com Pre-existing renal insufficiency is the most significant risk factor for developing CIN following this compound administration. nih.gov Other contributing factors include diabetes, advanced age, and dehydration. scirp.orgebi.ac.uk

Table 1: Research Findings on Renal System Alterations

Study Focus Key Findings Reference
Direct Tubular Toxicity Ioxaglate caused significant declines in tubule cation content, ATP levels, and respiratory rate in rabbit renal proximal tubule segments, especially with hypoxia. nih.gov
Histopathological Changes Intravenous administration in rats led to reversible vacuolization of proximal tubular epithelial cells. drugfuture.com
Renal Hemodynamics In dogs, ioxaglate induced a maximum decrease in renal blood flow of 19 +/- 4%. hres.ca
Vasa Recta Constriction Perfusion of isolated rat vasa recta with ioxaglate reduced the luminal diameter to 53% +/- 6% of the initial diameter. nih.gov
Clinical CIN Incidence In a study of high-risk patients, the incidence of CIN was 15.1% with ioxaglate, showing no significant difference compared to an iso-osmolar agent. drugbank.com

Cardiovascular System Effects: Hemodynamic and Electrophysiological Responses

The cardiovascular system is susceptible to the effects of this compound, with responses influenced by the agent's osmolality, ionic composition, and direct chemotoxicity. nih.govdrugbank.com

Hemodynamic Responses: The administration of this compound can lead to changes in blood pressure and myocardial contractility. nih.govnih.gov In canine models, ioxaglate demonstrated fewer adverse effects on left ventricular pressure and aortic pressure compared to high-osmolality agents like diatrizoate, a difference attributed to its lower osmolality. nih.gov However, it still produced more significant hemodynamic disturbances than the non-ionic, equiosmolar agent metrizamide, suggesting a role for the chemotoxicity of the ioxaglate anion or its sodium content. nih.gov A biphasic effect on myocardial contractility has been observed, with a transient decrease in the rate of pressure change (dP/dt) during injection. nih.gov Preheating ioxaglate to body temperature has been shown to mitigate some of these negative hemodynamic effects, such as the increase in left ventricular end-diastolic pressure. nih.gov

Electrophysiological Responses: this compound can also impact cardiac electrophysiology. Studies have reported transient ECG changes during procedures involving this compound. ncats.io Cases of Torsade de Pointes have been noted, warranting caution in patients with or at risk for a prolonged QTc interval. drugbank.com In comparative animal studies, ioxaglate was associated with a lower incidence of ventricular fibrillation compared to the non-ionic agent iohexol (B1672079), a difference potentially related to the sodium content in the ioxaglate formulation which is absent in some non-ionic media. nih.gov However, both ionic and non-ionic low-osmolality agents can prolong the monophasic action potential duration, an effect that is more pronounced at cooler temperatures. nih.gov Serious cardiac events, although rare, such as arrhythmias and cardiac arrest have been reported in association with intravascular contrast agents like this compound. hres.cancats.io

Table 2: Research Findings on Cardiovascular System Effects

Parameter Observation Comparison/Context Reference
Hemodynamics Lesser effect on left ventricular and aortic pressure. Compared to high-osmolality diatrizoate. nih.gov
Myocardial Contractility Transient decrease in dP/dt (negative inotropic effect) by the end of injection. Positive inotropic effect was less than with iopamidol and iohexol. nih.gov
Electrophysiology Prolonged monophasic action potential duration (MAPD). Effect was more pronounced at 20°C than at 37°C. nih.gov
Arrhythmias Lower induction of ventricular fibrillation. Compared to sodium-free iohexol in rabbits. nih.gov
Clinical Events Reports of Torsade de Pointes. Caution advised in patients at risk for QTc prolongation. drugbank.com

Neurological Manifestations Associated with Administration

Neurological complications following the administration of this compound are infrequent but can be severe. hres.ca The neurotoxicity of iodinated contrast media is influenced by the chemical structure of the agent, the dose, and the integrity of the blood-brain barrier (BBB). nih.gov

The primary mechanism of neurotoxicity is believed to involve the disruption of the BBB, allowing the contrast agent to enter the central nervous system and exert direct toxic effects on neural tissue. scirp.org Accidental intrathecal injection is contraindicated and can lead to life-threatening reactions such as convulsions and cerebral edema. wikipedia.org Even with intravascular administration, particularly during cerebral angiography, serious neurological events have been reported. These include seizures, transient cortical blindness, confusion, and hemiparesis. scirp.orghres.carxlist.com The risk of such complications is heightened in patients with pre-existing neurological conditions or a compromised BBB. scirp.org While this compound is a low-osmolality agent, its ionic nature may contribute to its neurotoxic potential compared to non-ionic agents. scirp.org

Thyroid Function Perturbations

Given its high iodine content, this compound has the potential to interfere with thyroid function. The large iodine load can lead to transient alterations in thyroid hormone levels. drugbank.comnih.gov

Studies have investigated these effects, with some finding statistically significant but minor and clinically unimportant variations in plasma thyroid hormone levels. nih.govnih.gov One study observed a transient increase in reverse T3 (rT3) at eight days and T3 at 30 days post-administration, with no significant changes in TSH. hres.canih.gov Another investigation found no significant changes in plasma thyroxine (T4), thyroxine resin uptake, or free thyroxine index at intervals up to 56 days after arteriography with this compound. nih.gov

However, there is a risk of inducing hyperthyroidism (thyroid storm) in patients with a pre-existing goiter or a history of hyperthyroidism. hres.cadrugbank.com Conversely, hypothyroidism can be induced in newborns who have received, or whose mothers have received, an iodinated contrast agent. drugbank.com Therefore, this compound is contraindicated in patients with manifest hyperthyroidism. wikipedia.orghpra.ie

Table 3: Research Findings on Thyroid Function Perturbations

Study Population Hormones Measured Key Findings Reference
20 subjects receiving ioxaglate Plasma iodide, T4, T3, rT3, FT41, TSH Plasma iodide increased for 2-8 days. rT3 increased at 8 days, T3 at 30 days. Variations were statistically significant but minor. nih.gov
22 patients undergoing arteriography Plasma T4, Thyroxine Resin Uptake (TRU), Free Thyroxine Index (FTI) No significant changes from pre-angiographic levels for up to 56 days. nih.gov
Product Information N/A Risk of hyperthyroidism in patients with goiter/history of hyperthyroidism; risk of hypothyroidism in newborns. drugbank.com

Hemostatic System Interactions and Thromboembolic Risk Factors

This compound interacts with the hemostatic system, exhibiting anticoagulant properties that can influence thromboembolic risk. hres.ca These effects are generally more pronounced than those of non-ionic contrast media. hres.canii.ac.jp

Anticoagulant Effects: In-vitro and in-vivo studies have demonstrated that this compound inhibits blood coagulation. hres.canih.govnii.ac.jp It has been shown to prolong the time to occlusion in a rat model of arterial thrombosis and reduce thrombus weight, an effect not observed with the non-ionic agent iohexol. researchgate.netnih.gov This antithrombotic effect is attributed to the this compound moiety itself, rather than the osmolality or the meglumine (B1676163)/sodium cations in the solution. researchgate.netnih.gov

Mechanism of Action: The anticoagulant effect involves interference with fibrin (B1330869) polymerization. Ioxaglate decreases the rate of fibrin clot formation by inducing a qualitative abnormality in the three-dimensional fibrin structure, resulting in larger, less turbid clots with increased fiber diameters that are more susceptible to dissolution. nih.gov This is due to a non-specific interaction with both the D and E domains of fibrinogen. nih.gov

While these anticoagulant properties might be beneficial in preventing catheter thrombosis during angiographic procedures, it is crucial to note that serious thromboembolic events, including myocardial infarction and stroke, have been reported during procedures with both ionic and non-ionic contrast media. hres.carxlist.com Therefore, meticulous intravascular administration technique is essential to minimize these risks. hres.ca Furthermore, a synergistic antithrombotic effect has been observed when ioxaglate is used in conjunction with the antiplatelet drug clopidogrel. researchgate.netnih.gov

Table 4: Research Findings on Hemostatic System Interactions

Aspect Studied Methodology Key Findings Reference
Antithrombotic Effect Rat model of carotid artery thrombosis Ioxaglate significantly prolonged the time to occlusion and reduced thrombus weight compared to saline and iohexol. researchgate.netnih.gov
Anticoagulant Effect In-vivo dog model measuring clot on guide wires Clot weight was significantly less in the ioxaglate group compared to iopamidol and saline groups. nii.ac.jp
Fibrin Polymerization In-vitro analysis Ioxaglate decreased the rate of fibrin clot formation and altered clot structure, making it less turbid and more easily dissolved. nih.gov
Drug Interaction Rat thrombosis model with clopidogrel A synergistic antithrombotic effect was found when ioxaglate was associated with clopidogrel. researchgate.netnih.gov

Comparative Research and Clinical Performance of Ioxaglic Acid

Comparative Analyses with High-Osmolality Ionic Contrast Media

Historically, the development of low-osmolality contrast media (LOCM) like ioxaglic acid was a significant advancement over the first-generation high-osmolality ionic contrast media (HOCM). The lower osmolality of this compound, approximately 600 mOsm/kg water, is much closer to that of blood compared to HOCM, which can have an osmolality six times that of blood plasma wikipedia.orgyoutube.com. This difference in osmotic pressure is a key determinant of the adverse effect profile.

Research indicates that the use of HOCM is associated with a higher incidence of adverse reactions, occurring in about 15% of cases, compared to approximately 3% with LOCM such as this compound drugbank.com. The adverse effects of contrast media are multifactorial, stemming from direct cellular toxicity, the ionic or nonionic nature of the compound, and the osmolality of the solution drugbank.com. Due to a better safety profile, the use of HOCM has significantly declined in clinical practice drugbank.com.

Ionic contrast media, in general, are associated with more pronounced adverse hemodynamic effects, particularly in patients with pre-existing heart conditions, when compared to nonionic media drugbank.compharmacompass.com. The lower osmolality of this compound contributes to a reduced risk of such adverse events drugbank.com.

Comparative Analyses with Low-Osmolality Nonionic Contrast Media (e.g., Iohexol (B1672079), Iodixanol)

Further research has focused on comparing this compound with low-osmolality nonionic contrast media, such as iohexol, and iso-osmolar nonionic contrast media, like iodixanol (B1672021). These comparisons have revealed more subtle but clinically relevant differences in their effects on the body.

Studies comparing the hemodynamic and electrophysiological effects of this compound with nonionic agents like iohexol and iodixanol have yielded mixed results, with some differences being statistically significant.

In a randomized, double-blind study of patients undergoing coronary angiography, both this compound and iohexol caused a temporary decrease in systolic blood pressure and a reduction in heart rate nih.gov. However, this compound was found to prolong the QT interval, a measure of the time it takes for the heart's ventricles to repolarize, whereas iohexol did not cause significant changes in the QT interval nih.gov. The AH-interval was also prolonged by this compound but not by iohexol nih.gov.

When compared with iodixanol in patients undergoing cardiac angiography and ventriculography, this compound was shown to induce a greater increase in mean heart rate mdpi.com. Both agents caused a significant prolongation of the QT interval, but the changes were more marked with this compound mdpi.comnih.gov. Iodixanol had a lesser effect on left ventricular end-diastolic pressure (LVEDP) compared to this compound in patients with reduced ejection fraction undergoing ventriculography mdpi.comnih.gov.

Conversely, a study on aortofemoral angiography found that the hemodynamic effects of this compound and iohexol, including decreases in vascular resistance and blood pressure, and an increase in heart rate, did not differ significantly from those induced by metrizamide, another non-ionic medium nih.gov.

Parameter This compoundIohexolIodixanol
Systolic Blood Pressure Transient decrease nih.govTransient decrease nih.govLess data available for direct comparison
Heart Rate Reduction nih.gov, greater increase than iodixanol mdpi.comnih.govReduction nih.govLess increase than this compound mdpi.comnih.gov
QT Interval Prolongation nih.govmdpi.comnih.govNo significant change nih.govProlongation, but less marked than this compound mdpi.comnih.gov
AH-Interval Prolongation nih.govNo alteration nih.govNot specified
LVEDP Greater increase than iodixanol mdpi.comnih.govLess data available for direct comparisonLesser effect than this compound mdpi.comnih.gov

The renal safety of contrast media is a critical concern, particularly in patients with pre-existing renal insufficiency.

A meta-analysis of randomized controlled trials found that the iso-osmolar contrast medium iodixanol was associated with significantly less nephrotoxicity compared to this compound nih.govnih.gov. The risk of contrast-induced acute kidney injury was lower with iodixanol than with this compound nih.gov. In one study, the incidence of contrast-induced nephropathy (CIN) was 17.0% with ioxaglate versus 7.9% with iodixanol mdpi.com. This difference was particularly notable in patients with severe renal failure or diabetes mdpi.com.

When comparing this compound to iohexol, the risk of CIN was found to be similar mdpi.com.

Contrast Medium Incidence of CIN (vs. Iodixanol)Relative Risk of CI-AKI (vs. Iodixanol)
This compound Higher (17.0%) mdpi.comHigher nih.gov
Iodixanol Lower (7.9%) mdpi.comLower nih.gov
Iohexol Similar to this compound mdpi.comHigher than Iodixanol nih.govnih.gov

In vitro studies have demonstrated that this compound has a more pronounced anticoagulant effect compared to nonionic contrast media. Global tests of coagulation, such as the Activated Partial Thromboplastin Time (APTT) and Thrombin Time (TT), showed that ioxaglate has the highest anticoagulant potential nih.gov. The anticoagulant effects of nonionic agents were less marked, with iodixanol being significantly less anticoagulant than iohexol nih.gov.

Regarding platelet function, this compound displayed a greater anti-aggregatory effect on human platelets than both iodixanol and iohexol nih.gov. Ioxaglate was the only one of the three to inhibit thrombin-induced platelet activation nih.gov. While all three agents partially inhibited collagen-induced platelet activation, ioxaglate was the most potent inhibitor nih.gov. Conversely, major platelet activation was observed with iohexol, while iodixanol showed a moderate effect, and ioxaglate had no effect on platelets under the same experimental conditions nih.gov.

Effect This compoundIohexolIodixanol
Anticoagulant Potential Highest nih.govLess than this compound nih.govLess than this compound and Iohexol nih.gov
Platelet Aggregation Inhibition Greater than nonionics nih.govNo inhibition of ADP-induced activation nih.govLess than this compound nih.gov
Thrombin-Induced Platelet Activation Inhibits nih.govNo inhibition nih.govNo inhibition nih.gov
Collagen-Induced Platelet Activation Most potent inhibitor nih.govPartial inhibition nih.govPartial inhibition nih.gov
Direct Platelet Activation No effect nih.govnih.govMajor activation nih.govModerate activation nih.gov

In terms of diagnostic image quality, this compound has been shown to be comparable to nonionic contrast media in several imaging modalities.

For intravenous digital subtraction angiography of the cerebral circulation, this compound and iohexol provided equally satisfactory image quality and diagnostic possibilities nih.gov. In cerebral and spinal angiography, the diagnostic quality was considered excellent in 97% of cases with this compound and 95% with iohexol researchgate.net.

A study comparing iohexol and iodixanol in multiple detector computed tomography (MDCT) for cardiac enhancement found no significant statistical difference between the two, although iohexol showed slightly higher initial enhancement mdpi.com.

Imaging Modality This compound vs. IohexolThis compound vs. Iodixanol
Coronary Angiography and Ventriculography Not directly compared in provided sourcesComparable diagnostic efficacy nih.gov
Aortography and Renal/Visceral Angiography Not directly compared in provided sourcesEquivalent diagnostic efficacy nih.gov
Cerebral Angiography Equally satisfactory image quality nih.govNot directly compared in provided sources
Spinal Angiography Excellent diagnostic quality (97% vs. 95% for iohexol) researchgate.netNot directly compared in provided sources

Biocompatibility and Viscosity Comparisons

The biocompatibility of a contrast agent is a broad term that encompasses its interaction with biological systems. The lower osmolality of this compound compared to HOCM generally leads to better biocompatibility drugbank.com. When compared to nonionic LOCM, the differences are more nuanced. For instance, the greater anticoagulant and antiplatelet effects of this compound could be considered a factor in its biocompatibility profile, particularly in interventional procedures where thrombosis is a concern.

Interactions with Hyaluronic Acid in Articular Applications

The intra-articular administration of hyaluronic acid (HA), a procedure known as viscosupplementation, is a therapeutic option for treating the symptoms of osteoarthritis. nih.govmdpi.com The effectiveness of this treatment relies heavily on the rheological properties of the HA solution, which are determined by its molecular weight and concentration. nih.govlabrha-international.com Any alteration to these properties can potentially impact its therapeutic benefit. In clinical practice, particularly during fluoroscopically guided procedures, contrast agents like this compound are sometimes mixed with HA injections. Research has therefore been conducted to understand the interactions between these compounds and the resulting effects on the viscoelastic properties of hyaluronic acid.

An in-vitro study investigated the rheological behavior of both linear and cross-linked hyaluronic acid formulations when mixed with meglumine (B1676163) ioxaglate, a salt of this compound. researchgate.net The findings revealed that the interaction is complex, influenced by both molecular interactions and simple dilution. nih.govlabrha-international.com The study demonstrated that the addition of other molecules can lead to a significant decrease in HA's viscosity. researchgate.net

The effect of meglumine ioxaglate on HA viscosity was found to be dose-dependent and varied between the two types of HA tested. nih.govresearchgate.net For linear HA, when mixed with meglumine ioxaglate at a ratio of up to 1:1, the viscosity remained higher than what would be expected from dilution with a control substance like phosphate-buffered saline (PBS). nih.govnih.gov However, beyond this ratio, the effect of this compound became similar to that of the buffer. nih.gov

In the case of cross-linked HA, the deleterious effect of the contrast agent on viscosity was more pronounced. nih.govresearchgate.net A negative impact was observed starting at a 1:1 ratio, and it became significantly more marked at a 1:2 ratio. nih.govnih.govresearchgate.net At a 1:4 mixing ratio, a phase separation was visually observed, regardless of the HA formulation. nih.gov These in-vitro findings suggest that if a contrast agent is necessary during viscosupplementation, the volume should be kept as low as possible to minimize the significant reduction in the viscoelastic properties of the hyaluronic acid. nih.gov

Detailed Research Findings

The primary finding from comparative research is that mixing this compound with hyaluronic acid solutions can significantly alter the viscosity of the HA. This effect is not solely due to dilution but also involves molecular interactions between the compounds. nih.govlabrha-international.com

A key study systematically tested the effects of adding different volumes of meglumine ioxaglate to both a linear and a cross-linked HA viscosupplement. nih.gov For comparison, the study also measured the effects of dilution with Phosphate Buffered Saline (PBS). The results indicated that for linear HA, this compound had a less detrimental effect on viscosity up to a 1:1 ratio compared to PBS. nih.gov Conversely, for the more viscous cross-linked HA, the negative impact of this compound was evident even at a 1:1 ratio and intensified at higher concentrations. nih.govresearchgate.net

The data underscores that while associations of drugs with HA may be necessary in clinical practice, they are not without consequences on the rheological properties of the viscosupplement. labrha-international.com The study concludes that when fluoroscopic guidance is required, the amount of iodinated contrast media should be minimized. nih.gov Specifically, for cross-linked HA, a ratio of 1:0.5 (e.g., 1 ml of contrast for 2 ml of HA) does not significantly alter viscosity, but a 1:1 ratio leads to a dramatic decrease in viscoelastic performance, far exceeding the dilution effect alone. nih.gov

Data Table: Effect of Meglumine Ioxaglate on Hyaluronic Acid Viscosity

HA Formulation Mixing Ratio (HA:Meglumine Ioxaglate) Observed Effect on Viscosity Citation
Linear HA Up to 1:1Viscosity remained above the effect of simple dilution with PBS. nih.govnih.gov
Linear HA Beyond 1:1Effect became similar to dilution with PBS buffer. nih.gov
Cross-linked HA 1:1Deleterious effect on viscosity became evident. nih.govresearchgate.net
Cross-linked HA 1:2Deleterious effect became very marked. nih.govresearchgate.net
Both Formulations 1:4Visual phase separation occurred. nih.gov

Molecular Interactions and Structure Activity Relationship Sar Studies of Ioxaglic Acid

Correlative Studies between Iodine Content and X-ray Attenuation

The primary function of ioxaglic acid as a contrast agent is directly linked to its high iodine content. drugbank.com All iodinated contrast agents work on the principle that the iodine atoms within their molecular structure absorb X-rays, thus making the blood vessels or organs they perfuse visible on a radiograph. wikipedia.orgdrugs.com

The effectiveness of X-ray attenuation by iodine is rooted in fundamental physics. The atomic radius of a covalently bonded iodine atom is approximately 133 picometers, which falls within the wavelength range of diagnostic X-rays (10 to 10,000 picometers). drugbank.comnih.gov This similarity in scale makes iodine an excellent attenuator of X-ray signals. nih.gov

This compound's structure, which features a tri-iodinated benzene (B151609) ring as a core functional group, is a key determinant of its radiopaque properties. drugbank.comnih.gov There are two significant advantages to having three large iodine atoms covalently bonded to a stable benzene ring:

Increased Effective Molecular Size: The close proximity of three iodine atoms enhances the molecule's ability to attenuate longer-wavelength X-rays. drugbank.comnih.gov

Reduced Toxicity: Covalently bonding the iodine to a stable organic group minimizes the risk of free iodide molecules being released into the body, which could be toxic. drugbank.comnih.gov

The structure of this compound is a dimer, meaning it is composed of two linked tri-iodinated benzene rings. This dimeric structure, containing a total of six iodine atoms per molecule, contributes to a high iodine concentration per molecule, which in turn leads to superior X-ray attenuation. drugbank.compharmacompass.com The relationship between iodine content and X-ray attenuation is a fundamental principle in the design of all iodinated contrast media.

Influence of Ionic and Dimeric Structural Attributes on Biological Effects

This compound is classified as an ionic, low-osmolality, dimeric contrast agent. Each of these structural attributes plays a significant role in its biological effects. drugbank.comwikipedia.orgoup.com

The dimeric structure of this compound is a key feature that allows for a high iodine concentration while maintaining a lower osmolality than would be possible with a monomeric agent of equivalent iodine content. oup.com This design represents a strategic combination of the principles behind non-ionic monomers and ionic dimers to optimize the balance between imaging efficacy and physiological tolerance. oup.com

The chemical structure of contrast media also influences their interaction with proteins in the blood, such as human serum albumin (HSA). Non-ionic agents tend to be more hydrophilic, which results in lower binding to plasma proteins. drugbank.com The ionic nature of this compound influences its interactions with biological macromolecules and cell membranes.

Investigation of Specific Structural Elements Contributing to Antithrombotic Activity

Interestingly, studies have revealed that this compound possesses antithrombotic (anti-clotting) properties, an effect that is not primarily related to its imaging function but rather to its specific chemical structure. researchgate.netnih.gov In vitro studies have shown that ionic iodinated contrast media, including ioxaglate, inhibit blood coagulation more than nonionic contrast media. drugs.com

Research aimed at pinpointing the source of this antithrombotic activity has demonstrated that the effect is mediated by the This compound moiety itself. researchgate.netnih.gov In a rat model of arterial thrombosis, both the sodium and meglumine (B1676163) salts of this compound prolonged the time to vessel occlusion and reduced thrombus weight. nih.gov Conversely, solutions of meglumine alone, at both iso-osmolar and hyperosmolar concentrations, had no such effect. researchgate.netnih.gov This indicates that neither the cation (meglumine) nor the osmolality of the solution is the primary driver of the antithrombotic effect. researchgate.netnih.gov

These findings strongly suggest that specific structural elements within the this compound anion are responsible for its anticoagulant effects. Further in vitro research has shown that ioxaglate, along with other contrast media like ioversol (B29796) and iodixanol (B1672021), can decrease platelet adhesion and the expression of P-selectin, a molecule involved in platelet activation. researchgate.net The greater in vivo antithrombotic potential of ioxaglate compared to the non-ionic agent iohexol (B1672079) has been demonstrated, and a synergistic antithrombotic effect was observed when ioxaglate was combined with the antiplatelet drug clopidogrel. researchgate.netnih.gov

Computational and Machine Learning Approaches in this compound Research

In recent years, computational methods have become increasingly valuable in drug discovery and development, including the study of existing compounds like this compound for new potential applications (drug repurposing).

Virtual Screening and Molecular Docking Applications

Virtual screening and molecular docking are computational techniques used to predict the binding of a small molecule (ligand) to a protein target. als-journal.com These methods have been employed to explore potential new therapeutic uses for this compound.

For example, in a study aimed at identifying potential inhibitors for the RET protein, a target in non-small cell lung cancer, a machine learning-based virtual screening of the DrugBank database was conducted. nih.gov this compound (DB09313) was identified as one of two potential hit compounds through this initial screening and subsequent molecular docking. nih.gov Molecular docking simulations predicted that this compound could bind within the binding pocket of the RET protein. nih.gov Although further analysis in that particular study suggested another compound, montelukast, was a more prominent inhibitor, the initial identification of this compound highlights the power of these computational tools to generate new hypotheses for drug repurposing. nih.gov

The general process of virtual screening involves several steps:

Library Preparation : A large database of compounds, such as the ZINC database or DrugBank, is prepared for docking. biorxiv.orgresearchgate.net

Receptor Preparation : The 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB), and prepared for docking by removing water molecules and adding charges. frontiersin.org

Docking : A docking program (e.g., PyRx, RosettaVS, iGEMDOCK) is used to predict the binding pose and affinity of each compound in the library to the target protein. als-journal.combiorxiv.orgfrontiersin.org

Ranking and Selection : Compounds are ranked based on their predicted binding affinity (docking score), and top candidates are selected for further analysis. als-journal.com

These in silico methods allow for the rapid and cost-effective screening of vast chemical libraries, narrowing down the candidates for further experimental testing. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Derivations and Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a set of compounds with known activities, a QSAR model can be developed to predict the activity of new or untested compounds. health.wa.gov.au

While specific QSAR models developed exclusively for this compound are not widely published, the principles of QSAR are highly relevant to understanding its properties. For instance, QSAR studies on the binding of various molecules to human serum albumin (HSA) have been conducted. oup.com One study utilized a support vector machine (SVM), a type of machine learning algorithm, to classify compounds as HSA ligands or non-ligands and to predict their binding site. oup.com In this study, this compound was classified as a non-ligand for HSA. oup.com

The development of a QSAR model typically involves:

Data Set : A collection of molecules with measured biological activity (e.g., binding affinity, inhibitory concentration). mdpi.com

Descriptor Calculation : Numerical values (descriptors) that represent the physicochemical properties of the molecules are calculated.

Model Building : Statistical or machine learning methods are used to create an equation that links the descriptors to the biological activity. mdpi.com

Validation : The model's predictive power is tested on an external set of compounds not used in model creation. mdpi.com

QSAR and machine learning models are powerful tools for understanding how variations in the chemical structure of a class of molecules, such as iodinated contrast agents, can affect their biological activities, including efficacy, protein binding, and potential side effects. nih.govoup.com

Table of Compounds Mentioned

Compound Name
This compound
Iohexol
Iopamidol (B1672082)
Iothalamate
Metrizamide
Iodixanol
Ioversol
Montelukast
Iomeprol
Iopromide (B1672085)
Diatrizoate
GW4064
Obeticholic acid
Luminespib
Warfarin
Ibuprofen
Diazepam
Morphine
Clofibric acid
Bezafibrate
Gemfibrozil
Atorvastatin
Carbamazepine
Phenytoin
Diclofenac
Indomethacin
Ketoprofen
Acetaminophen
Cyclophosphamide
Ifosfamide

Future Research Directions and Emerging Concepts for Ioxaglic Acid

Advancements in Radiocontrast Agent Design and Optimization

The development of new contrast agents is a primary focus of research, aiming to create safer and more effective tools for diagnostic imaging. numberanalytics.com While many traditional agents like ioxaglic acid are effective, research is moving towards agents with lower toxicity and higher specificity. numberanalytics.comnih.gov Innovations include the exploration of alternatives to conventional iodine- and gadolinium-based agents. numberanalytics.comemjreviews.com Manganese-based contrast agents and iron oxide nanoparticles are being investigated as potentially less toxic options. numberanalytics.com

A significant area of advancement is the design of targeted contrast agents that accumulate in specific tissues or cells, allowing for more precise, disease-specific imaging. numberanalytics.com This approach enhances the contrast between diseased and healthy tissues by engineering agents to bind to specific biomarkers or receptors. numberanalytics.com Nanotechnology is playing a crucial role in this evolution, with nanoparticles being developed for their potential to improve biodistribution, enhance targeting, and enable multimodality imaging across platforms like MRI, CT, and ultrasound. numberanalytics.comfrontiersin.org These nano-constructs, including gold nanoparticles and carbon-based materials, can be engineered for specific diagnostic and even therapeutic (theranostic) purposes. emjreviews.comfrontiersin.org The overarching goal is to move beyond agents that simply provide anatomical contrast to those that offer specific biological and metabolic information, thereby improving diagnostic accuracy and patient outcomes. numberanalytics.comnih.gov

Refinement of Safety Protocols and Advanced Risk Stratification Strategies

Alongside the development of new agents, there is a concerted effort to refine safety protocols for existing contrast media, including this compound. Research emphasizes the importance of identifying and managing at-risk patient populations. drugbank.comhres.ca Patients with conditions such as severe cardiovascular disease (including heart failure and coronary artery disease), renal impairment, or a history of allergies require careful risk-benefit assessment before the administration of an iodinated contrast agent. drugbank.comhpra.ie

Advanced risk stratification involves not just identifying patients with pre-existing conditions but also understanding the multifactorial nature of adverse reactions. drugbank.com For instance, patients with both hepatic and renal failure are at an increased risk of contrast agent retention. drugbank.com Protocols are being refined to include considerations for patients on specific medications, such as beta-blockers, which can alter the response to emergency treatments for severe reactions. drugbank.com Furthermore, guidelines from bodies like the European Society of Urogenital Radiology (ESUR) continuously evolve based on new scientific data and clinical experience to ensure best practices in patient safety. scribd.com This includes recommendations for hydration, especially in patients with multiple myeloma or pre-existing renal damage, and the avoidance of vasopressors, which can potentiate neurological effects. hres.canih.gov

Exploration of Novel Applications Beyond Traditional Diagnostic Imaging

Research into this compound is expanding to explore its utility in novel diagnostic contexts, moving beyond conventional angiography and urography into specialized quantitative imaging and molecular science.

This compound is being investigated for its potential in the quantitative assessment of glycosaminoglycan (GAG) content in articular cartilage, a key indicator of cartilage health and degeneration in conditions like osteoarthritis. medchemexpress.com As a negatively charged contrast agent, this compound is repelled by the negatively charged GAGs within the cartilage matrix. plos.org In contrast-enhanced computed tomography (CECT), the degree of agent penetration into the cartilage is inversely proportional to the GAG concentration; lower GAG content allows for greater uptake of the anionic this compound. nih.gov

Studies have shown that ioxaglate is taken up to a greater extent by GAG-depleted cartilage compared to normal cartilage. nih.gov This property allows CECT with this compound to reflect the GAG content within the cartilage, providing a non-invasive method to assess cartilage degeneration. medchemexpress.comnih.gov While some research indicates that cationic (positively charged) contrast agents may offer higher contrast uptake ratios and stronger correlations with GAG content, this compound remains a valuable tool in this field. nih.gov Its ability to help visualize GAG distribution is a significant step toward better diagnostics for musculoskeletal disorders. plos.orgnih.gov

Table 1: Comparative Uptake of Contrast Agents in Cartilage for GAG Imaging An interactive data table presenting findings from a study on contrast agent uptake in bovine articular cartilage.

Contrast Agent Charge Mean Contrast Uptake Ratio (CUR) Indication
CA4+ Cationic (+4) 2.38 Accumulation in cartilage
Ioxaglate Anionic (-1) 0.62 Exclusion from cartilage
Gadopentetate Anionic (-2) 0.52 Exclusion from cartilage

Data sourced from a study evaluating contrast agent charge on uptake in bovine osteochondral plugs. nih.gov

In a significant departure from its role in imaging, this compound has been identified as a potential therapeutic agent through advanced computational screening. A study utilizing machine learning and in silico validation techniques investigated the repurposing of FDA-approved drugs as potential inhibitors of the RET (rearranged during transfection) protein, a key target in certain types of cancer, including non-small cell lung cancer (NSCLC). nih.gov

The research involved screening a large database of compounds against the RET protein. nih.gov Through a process that included molecular docking, MMGBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, and density functional theory analysis, this compound (referred to as DB09313 in the study) was identified as one of two lead compounds with the potential to inhibit the RET protein. nih.gov Although a subsequent molecular dynamics simulation suggested that the other identified compound, montelukast, was a more prominent inhibitor, the identification of this compound highlights the potential for computational methods to uncover novel applications for established medical compounds. nih.govresearchgate.net This finding opens a new avenue of research for this compound in the realm of targeted cancer therapy, completely distinct from its diagnostic imaging functions.

Long-term Clinical Outcomes and Post-Market Surveillance Studies

Evaluating the long-term safety and effectiveness of medical products after they have been approved for public use is a critical component of healthcare. lindushealth.com This process, known as Phase 4 or post-market surveillance, relies on real-world data to identify rare adverse events and long-term effects that may not be apparent in controlled clinical trials. lindushealth.comarbormetrix.com

For this compound, long-term clinical outcome studies are essential for understanding its comparative safety profile. The ICON (Ionic versus non-ionic Contrast to Obviate worsening Nephropathy) study provided valuable long-term data by comparing the ionic low-osmolar contrast medium (LOCM) ioxaglate with the non-ionic iso-osmolar contrast medium (IOCM) iodixanol (B1672021) in patients with chronic kidney disease undergoing coronary angiography. nih.gov The one-year follow-up results of this prospective, double-blinded, multicenter trial showed a numerically lower, though not statistically significant, mortality rate in the group receiving ioxaglate compared to iodixanol. nih.gov Specifically, all-cause mortality was 4.1% in the ioxaglate group versus 13.6% in the iodixanol group. nih.gov While rates of myocardial infarction and repeat revascularization were not significantly different between the two groups, the findings prompted the authors to conclude that further studies on the long-term safety of different contrast media are warranted. nih.gov Ongoing surveillance and future long-term studies will continue to refine the understanding of this compound's place in clinical practice.

Table 2: One-Year Clinical Outcomes from the ICON Study An interactive data table summarizing the 1-year follow-up results of the ICON trial comparing Ioxaglate and Iodixanol in patients with chronic kidney disease.

Outcome Ioxaglate Group (%) Iodixanol Group (%) P-value
All-Cause Death 4.1 13.6 0.07
Cardiac Death 2.7 9.1 0.07
Myocardial Infarction 1.4 1.5 1.00
Repeated Revascularization 6.8 9.1 0.75

Data sourced from the one-year results of the ICON Study. nih.gov

Q & A

Q. What experimental methodologies are recommended to assess the impact of ioxaglic acid (IA) on hyaluronic acid (HA) viscosity in vitro?

To evaluate IA's effects on HA viscosity, researchers should use rheological measurements under controlled shear rates (e.g., 0.01 s⁻¹) and dilution ratios (e.g., 1:1 or 1:2 IA-to-HA volume ratios). Studies have shown that IA significantly reduces HA viscosity, particularly in cross-linked formulations, due to ionic interactions and pH shifts . Include phosphate-buffered saline (PBS) as a control to isolate dilution effects from chemical interactions. Replicate experiments across HA types (linear vs. cross-linked) to account for structural variability.

Q. How should researchers design studies to compare IA with other iodinated contrast agents in modifying biopolymer behavior?

Adopt a comparative framework using standardized rheological protocols. For example, test IA against agents like iohexol or iodixanol under identical shear conditions. Measure viscosity changes at incremental dilution ratios and analyze dose-response relationships. Include statistical tests (e.g., ANOVA) to identify significant differences between agents. Ensure consistency in HA concentration and molecular weight across trials .

Q. What are the key parameters to report when studying IA’s interaction with joint injection formulations?

Q. How can researchers resolve contradictions between IA’s gene expression modulation and its mechanical effects in viscosupplementation?

IA was associated with negative scores in microarray analyses (e.g., CMAP score: -0.828, p = 0.01022), suggesting potential anti-inflammatory or anti-degenerative roles . However, in rheological studies, IA reduces HA viscosity, which may impair joint lubrication . To reconcile these findings, conduct in vitro studies co-measuring IA’s biochemical signaling (e.g., cytokine expression) and mechanical effects. Use multi-omics approaches (transcriptomics + rheology) to identify context-dependent mechanisms .

Q. What advanced techniques are required to elucidate the ionic and pH-dependent mechanisms of IA’s interaction with HA?

Combine zeta potential measurements to assess surface charge changes in HA-IA mixtures with pH titration experiments. For example, IA’s high iodine content may alter HA’s carboxylate group ionization, weakening intermolecular bonds. Use Fourier-transform infrared spectroscopy (FTIR) to track structural modifications and molecular dynamics simulations to model ionic interactions . Validate findings against control agents with similar ionic profiles .

Q. How should researchers design longitudinal studies to translate IA’s in vitro effects to clinical outcomes?

Develop a two-phase study:

  • Phase 1 (Preclinical): Test IA-HA mixtures in synovial fluid simulants under physiologically relevant shear stress (e.g., 0.1–10 s⁻¹). Measure viscosity decay over time to simulate joint movement .
  • Phase 2 (Clinical): Correlate in vitro viscosity data with patient-reported outcomes (e.g., pain scores) and imaging findings (e.g., MRI-based cartilage wear) in IA-assisted arthrography cohorts. Adjust for confounders like HA molecular weight and IA dose .

Methodological Best Practices

Q. How to ensure reproducibility in IA-HA interaction studies?

  • Material Standardization: Source HA and IA from certified suppliers; report lot numbers and purity.
  • Protocol Transparency: Publish step-by-step methodologies, including mixing protocols (e.g., vortexing time, temperature).
  • Data Archiving: Share raw rheological data and analysis scripts in open-access repositories .

Q. What statistical approaches are critical for analyzing contradictory data on IA’s biological effects?

Apply meta-analytical frameworks to aggregate data across studies. For example, use random-effects models to account for heterogeneity in experimental conditions (e.g., HA source, IA concentration). Perform sensitivity analyses to identify outliers or confounding variables .

Common Pitfalls to Avoid

  • Overgeneralization: Do not extrapolate IA’s effects on linear HA to cross-linked HA without empirical validation .
  • Neglecting Controls: Always include PBS or saline controls to distinguish dilution effects from chemical interactions .
  • Ignoring Clinical Relevance: Link in vitro findings to clinical parameters (e.g., HA residence time in joints) to justify translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxaglic Acid
Reactant of Route 2
Reactant of Route 2
Ioxaglic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.